molecular formula C29H21F3N4O4S B11203834 5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B11203834
M. Wt: 578.6 g/mol
InChI Key: DLQNLHAHZINHTL-UHFFFAOYSA-N
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Description

5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenoxyphenyl group, and a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core, introduction of the trifluoromethyl group, and coupling with the phenoxyphenyl group. Key reagents and conditions include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials with unique properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the phenoxyphenyl group contributes to its overall stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is unique due to its combination of a trifluoromethyl group, phenoxyphenyl group, and thieno[2,3-d]pyrimidine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H21F3N4O4S

Molecular Weight

578.6 g/mol

IUPAC Name

5-methyl-4-oxo-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-N-(4-phenoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H21F3N4O4S/c1-17-24-27(33-16-36(28(24)39)15-23(37)34-20-7-5-6-18(14-20)29(30,31)32)41-25(17)26(38)35-19-10-12-22(13-11-19)40-21-8-3-2-4-9-21/h2-14,16H,15H2,1H3,(H,34,37)(H,35,38)

InChI Key

DLQNLHAHZINHTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5

Origin of Product

United States

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